3-ethenylhexanoic acid
Description
Properties
CAS No. |
245079-05-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications of 3 Ethenylhexanoic Acid
Retrosynthetic Analysis of the 3-Ethenylhexanoic Acid Scaffold
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. youtube.com For this compound, a primary disconnection approach would target the bond between the chiral center (C3) and the adjacent carbon (C4). This leads to two potential synthons: a nucleophilic equivalent of a propyl group and an electrophilic α,β-unsaturated carbonyl compound.
Another key disconnection involves the carbon-carbon double bond of the ethenyl group. This bond can be retrosynthetically cleaved to reveal a carbonyl group, suggesting an olefination reaction, such as a Wittig reaction, as a key step in the forward synthesis. youtube.com This approach would involve a precursor aldehyde or ketone at the C3 position of a hexanoic acid derivative.
A further retrosynthetic strategy considers the carboxylic acid functional group. This can be disconnected to an alcohol, which can be obtained from the corresponding aldehyde via oxidation. youtube.com This aldehyde can then be traced back to simpler starting materials through various carbon-carbon bond-forming reactions.
Stereoselective Chemical Synthesis Methodologies for this compound and its Stereoisomers
The presence of a chiral center at the C3 position and a double bond in this compound necessitates stereoselective synthesis methods to obtain specific stereoisomers.
Asymmetric Synthesis Approaches to Chiral Centers
Asymmetric synthesis aims to produce a specific enantiomer or diastereomer of a chiral molecule. ddugu.ac.in Several strategies can be employed for the asymmetric synthesis of this compound.
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. ddugu.ac.in For instance, a chiral amino acid or hydroxy acid with a suitable carbon skeleton could be chemically modified to introduce the ethenyl group and adjust the chain length to yield the desired stereoisomer of this compound.
Chiral Auxiliary Approach: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. ddugu.ac.in For example, an achiral hexanoic acid derivative could be coupled with a chiral auxiliary. Subsequent introduction of the ethenyl group at the C3 position would proceed with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary can then be removed to yield the enantiomerically enriched this compound. Evans oxazolidinones are commonly used chiral auxiliaries for stereoselective alkylation and aldol (B89426) reactions. nih.gov
Asymmetric Catalysis: In this method, a chiral catalyst is used to control the stereochemistry of the reaction. For example, an asymmetric hydrogenation or a transition metal-catalyzed allylic alkylation could be employed to establish the chiral center at C3 with high enantioselectivity. rsc.orgmdpi.comnih.gov
Table 1: Comparison of Asymmetric Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials from nature. | Often cost-effective and straightforward. | Limited by the availability of suitable chiral precursors. |
| Chiral Auxiliary | A temporary chiral group directs the stereoselective formation of the desired product. | High levels of stereocontrol can be achieved. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of chiral product. | High efficiency and atom economy. | Development of suitable catalysts can be challenging. |
Regioselective Ethenyl Group Introduction
The introduction of the ethenyl (vinyl) group specifically at the C3 position requires regioselective methods.
One common approach is the Wittig reaction, which converts a carbonyl group into an alkene. youtube.com The synthesis would involve a precursor molecule containing a ketone or aldehyde at the C3 position of the hexanoic acid chain. This precursor can be reacted with a methylenetriphenylphosphorane (B3051586) ylide to form the terminal double bond of the ethenyl group.
Another method involves the allylic substitution of a suitable leaving group at the C3 position with a vinyl organometallic reagent, such as vinylmagnesium bromide or vinylcuprate. The regioselectivity is ensured by the position of the leaving group on the starting material.
Diversification of this compound through Chemical Derivatization
The carboxylic acid and the ethenyl group of this compound are functional handles that can be chemically modified to create a diverse range of derivatives. psu.edunih.govnih.gov
Esterification and Amidation Reactions
The carboxylic acid moiety can readily undergo esterification and amidation reactions. libretexts.orgyoutube.com
Esterification: Reacting this compound with an alcohol in the presence of an acid catalyst produces the corresponding ester. libretexts.orgyoutube.com This reaction is often reversible. libretexts.org
Amidation: Treatment of this compound with an amine, often in the presence of a coupling agent, yields an amide. libretexts.orgyoutube.com
These reactions are valuable for creating derivatives with altered physical and chemical properties. ontosight.aiupf.eduresearchgate.net
Table 2: Examples of Esterification and Amidation of Carboxylic Acids
| Reaction | Reagents | Product |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide |
Hydrogenation and Halogenation of the Ethenyl Moiety
The ethenyl group is susceptible to addition reactions, allowing for further diversification.
Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. libretexts.orgyoutube.com This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel. libretexts.orgyoutube.com This process converts this compound into 3-ethylhexanoic acid. atamanchemicals.com
Halogenation: The ethenyl group can react with halogens (e.g., Br₂, Cl₂) to form a dihalogenated derivative. libretexts.orgyoutube.com This reaction proceeds via an addition mechanism across the double bond. For instance, the reaction with bromine would yield 3-(1,2-dibromoethyl)hexanoic acid.
Biosynthetic Pathways and Natural Occurrence of 3 Ethenylhexanoic Acid
Exploration of Natural Occurrence and Biological Sources of 3-Ethenylhexanoic Acid
The natural occurrence of this compound is not extensively reported in scientific literature, suggesting it may be a rare or highly specific metabolite. However, related compounds and biosynthetic capabilities in various organisms point to potential, yet unconfirmed, sources.
Identification in Microbial Systems
Direct identification of this compound in microbial systems remains elusive in broad metabolic surveys. However, microorganisms are well-known for their diverse metabolic capabilities, including the production of a vast array of fatty acids. Some bacteria and fungi are known to produce fatty acids with unusual structures, including vinyl groups, though these are typically part of more complex molecules. The enzymatic potential for creating such a structure exists within microbial metabolic frameworks, suggesting that targeted searches could yet reveal its presence in specific microbial niches. For instance, some bacteria have been shown to use enzymes that can introduce double bonds into fatty acid chains, a fundamental step that could potentially lead to the formation of a vinyl group. nih.gov
Presence in Plant Extracts and Metabolomes
Similar to microbial sources, the direct detection of this compound in plant extracts and metabolomes is not a common finding. Plant metabolomics has revealed a vast and complex array of fatty acids, including those with various modifications. researchgate.net Research on the South African plant Senecio isatideus has identified a number of vinyl-containing hydrocarbons in its root oil. researchgate.net While not the acid itself, the presence of these vinyl-olefins suggests that the enzymatic machinery for forming a vinyl group exists within this plant family (Compositae), which could plausibly act on a fatty acid precursor. researchgate.net This points to the possibility that this compound or its derivatives could be present as minor, yet undetected, components in certain plant species.
Detection in Invertebrate Chemical Signals
The world of invertebrate chemical communication is rich with a diversity of organic molecules, including a wide range of fatty acid derivatives used as pheromones and other signaling cues. While there is no specific report of this compound as an invertebrate chemical signal, the structural motifs are not without precedent. The unique structure conferred by the ethenyl group could provide the specificity required for a chemical signal. Further investigation into the chemical ecology of a broader range of invertebrate species may yet uncover a role for this compound.
Elucidation of Biosynthetic Mechanisms for this compound and Related Structures
The formation of this compound likely involves modifications of standard fatty acid biosynthetic pathways. The key challenge is to explain the introduction of a vinyl group at the C-3 position.
Role of Fatty Acid Synthase (FAS) and Polyketide Synthase (PKS) Pathways in Unsaturated Fatty Acid Synthesis
Fatty acid and polyketide biosynthesis provide the fundamental building blocks and enzymatic logic for the creation of this compound.
Fatty Acid Synthase (FAS) Pathways: In typical fatty acid synthesis, a growing acyl chain is elongated by the addition of two-carbon units derived from malonyl-CoA. nih.gov The process involves a cycle of condensation, reduction, dehydration, and another reduction to produce a saturated acyl chain. To create an unsaturated fatty acid, a dehydratase enzyme can introduce a double bond. The formation of a terminal vinyl group is not a standard outcome of FAS, but variations in this pathway could potentially lead to such structures.
Polyketide Synthase (PKS) Pathways: PKS pathways are remarkably similar to FAS pathways, using an assembly-line logic to build complex carbon chains from simple precursors. nih.govwikipedia.org PKSs are known for their modularity and the diverse range of chemical modifications they can introduce, leading to a vast array of natural products. nih.gov These systems have a greater inherent flexibility in the processing of the growing chain, including incomplete reduction steps that leave double bonds or other functional groups in the final product. nih.govyoutube.com It is conceivable that a specific PKS module could be programmed to perform the necessary dehydration and prevent the subsequent reduction, resulting in a vinyl group at a specific position. The biosynthesis of all polyketides involves successive rounds of decarboxylative Claisen condensations between a thioesterified malonate derivative and an acyl thioester. nih.gov
Enzymatic Catalysis of Ethenyl Group Formation
The creation of the C-3 ethenyl group is the most chemically interesting step in the biosynthesis of this fatty acid. Several enzymatic mechanisms could be proposed for this transformation.
One potential route involves a variation of the standard dehydration step in fatty acid synthesis. Normally, a β-hydroxyacyl intermediate is dehydrated to form a trans-2-enoyl intermediate. An isomerase could then potentially shift this double bond to the C-3 position, creating the vinyl group.
Another possibility involves an oxidative decarboxylation reaction. Certain enzymes, such as the cytochrome P450 OleT, are known to catalyze the H₂O₂-dependent decarboxylation of fatty acids to produce terminal alkenes (α-olefins). nih.gov This enzyme abstracts a hydrogen atom from the β-carbon of the fatty acid, leading to the formation of a double bond and the release of CO₂. While this typically forms a terminal alkene, a similar mechanism acting on a dicarboxylic acid precursor or an internal modification could theoretically generate a vinyl group at a non-terminal position.
Furthermore, some fatty acid modification enzymes, like desaturases, initiate their reactions by removing a hydrogen atom from an unactivated methylene (B1212753) group. nih.gov Atypical activity or a mutated form of such an enzyme could potentially lead to the formation of a vinyl group instead of the more common internal double bonds. nih.gov
Precursor Incorporation and Metabolic Flux Analysis: A Research Frontier
The study of how precursor molecules are incorporated into a compound and the rate at which they travel through a metabolic pathway, known as metabolic flux analysis, are powerful tools for understanding biosynthesis. However, in the absence of an identified biosynthetic pathway for this compound, no such analyses have been performed.
Should this compound be discovered in a biological system, researchers would likely employ isotopic labeling studies to trace the origin of its carbon atoms. Potential precursors could theoretically include derivatives of hexanoic acid and a two-carbon vinyl donor, or perhaps a modified pathway of branched-chain amino acid metabolism. Metabolic flux analysis would then be instrumental in quantifying the efficiency of its production and identifying potential bottlenecks and regulatory points within the pathway.
Investigation of Metabolic Pathways of Unsaturated Fatty Acids in Biological Systems
While specific data on this compound is absent, we can infer potential metabolic routes by examining the established principles of unsaturated fatty acid metabolism.
Catabolic Pathways and Degradation Mechanisms in Microorganisms
Microorganisms are well-known for their diverse metabolic capabilities, including the degradation of a wide array of fatty acids. The primary catabolic pathway for fatty acids is β-oxidation, a process that sequentially shortens the fatty acid chain by two carbons in each cycle. libretexts.orglibretexts.org
The degradation of an unsaturated fatty acid like this compound via β-oxidation would likely encounter unique challenges due to the presence of the vinyl group. The standard enzymatic machinery of β-oxidation is adapted for saturated fatty acids and requires additional enzymes, such as isomerases and reductases, to handle the double bonds in unsaturated fatty acids. csun.edu The position of the vinyl group at C-3 would likely necessitate a specific set of enzymes to reconfigure the double bond to a form that can be processed by the core β-oxidation pathway. The specifics of which enzymes would be involved and the exact intermediates formed remain a subject for future research.
Anabolic Integration into Complex Lipid Structures
Fatty acids serve as fundamental building blocks for a variety of complex lipids, including phospholipids, triglycerides, and sphingolipids, which are essential components of cell membranes and energy storage molecules. nih.govlabinsights.nl The anabolic integration of a novel fatty acid like this compound would depend on the substrate specificity of the enzymes responsible for lipid synthesis.
It is conceivable that, if present in a cell, this compound could be activated to its coenzyme A (CoA) derivative, 3-ethenylhexanoyl-CoA. This activated form could then potentially be incorporated into the glycerol (B35011) backbone to form triglycerides or phospholipids. The unique structure of the vinyl group would likely influence the physical properties of the resulting lipids, such as membrane fluidity and packing. However, without experimental evidence, this remains a hypothetical scenario.
Comparative Analysis of Fatty Acid Metabolism across Biological Kingdoms
The fundamental processes of fatty acid metabolism, both synthesis and degradation, are remarkably conserved across the biological kingdoms, from bacteria to plants and animals. wikipedia.org However, significant variations exist in the types of fatty acids produced and the regulatory mechanisms that control their metabolism.
For instance, bacteria are known to produce a wide variety of branched-chain fatty acids, often using primers other than acetyl-CoA for synthesis. nih.gov In contrast, animals primarily synthesize straight-chain saturated and monounsaturated fatty acids, relying on dietary intake for polyunsaturated fatty acids. A comparative analysis of the metabolic potential for handling a molecule like this compound across different organisms would be a valuable endeavor, should the compound be identified in a natural context. Such a study could reveal novel enzymatic functions and metabolic adaptations.
Advanced Analytical and Spectroscopic Characterization of 3 Ethenylhexanoic Acid
Chromatographic Techniques for High-Purity Isolation and Separation of Stereoisomers
The separation and purification of 3-ethenylhexanoic acid and its stereoisomers are critical preliminary steps for accurate spectroscopic analysis. Various chromatographic methods are employed to achieve high-purity isolates.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. researchgate.net For a carboxylic acid like this compound, which may have limited volatility, derivatization is often a necessary step to convert it into a more volatile form suitable for GC analysis. shimadzu.com Common derivatization methods include esterification to form methyl or other alkyl esters.
Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides detailed mass information, aiding in the identification and structural elucidation of the compound and any impurities. researchgate.net The total ion chromatogram from the GC-MS analysis reveals the retention times of different components, and the mass spectrum of each peak provides a fragmentation pattern that is often unique to a specific molecule. mdpi.comnih.gov
A typical GC-MS analysis of a derivatized sample of this compound would involve a specific temperature program for the GC oven to ensure optimal separation. mdpi.com The mass spectrometer would be operated in a mode that allows for the collection of mass-to-charge ratios over a defined range. researchgate.net
| Parameter | Condition |
|---|---|
| GC Column | SH-WAX (60 m × 0.25 mm I.D., df=0.5 µm) or similar |
| Injection Mode | Split |
| Injector Temperature | 240 °C |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial 80°C, ramp to 200°C, then to 240°C |
| MS Ion Source Temperature | 200 °C |
| Measurement Mode | Scan over a specified m/z range |
High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Purposes
High-performance liquid chromatography (HPLC) is a versatile technique used for both the analytical determination and the preparative isolation of compounds. nih.gov For a carboxylic acid like this compound, reverse-phase HPLC is a common approach. sielc.com In this method, a non-polar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with an acid modifier such as formic or acetic acid to control the ionization of the analyte. nih.govsielc.com
For preparative HPLC, the goal is to isolate larger quantities of the pure compound. nih.gov This is achieved by using larger columns and higher flow rates. The fractions corresponding to the desired compound are collected as they elute from the column. Analytical HPLC, on the other hand, uses smaller columns and is focused on quantifying the amount of the compound and assessing its purity. nih.gov
Chiral Chromatography for Enantiomeric Resolution
Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating these enantiomers. wikipedia.orgchemeurope.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the resolution of a variety of chiral compounds. nih.gov
Another approach to chiral resolution involves the derivatization of the racemic mixture with a chiral resolving agent to form diastereomers. wikipedia.orgtcichemicals.com These diastereomers, having different physical properties, can then be separated by standard chromatographic techniques like HPLC on a non-chiral stationary phase. tcichemicals.comaocs.org After separation, the chiral auxiliary can be removed to yield the pure enantiomers. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information about the carbon-hydrogen framework and stereochemistry. emerypharma.comnih.gov
1D and 2D NMR Experiments for Carbon Skeleton and Stereochemistry
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the structure of this compound. emerypharma.com The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of protons of each type (integration). The ¹³C NMR spectrum indicates the number of different types of carbon atoms present in the molecule. mdpi.com
Two-dimensional (2D) NMR experiments provide further connectivity information. springernature.com Correlation Spectroscopy (COSY) experiments show correlations between protons that are coupled to each other, helping to establish the sequence of protons in the molecule. youtube.com Heteronuclear Single Quantum Coherence (HSQC) spectra correlate directly bonded carbon and proton atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectra show correlations between carbons and protons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure. nih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry by identifying protons that are close in space. ipb.pt
| NMR Experiment | Information Obtained |
|---|---|
| ¹H NMR | Proton chemical shifts, coupling constants, and integration |
| ¹³C NMR | Carbon chemical shifts |
| COSY | ¹H-¹H correlations, establishing proton connectivity |
| HSQC | Direct ¹H-¹³C correlations |
| HMBC | Long-range ¹H-¹³C correlations, for assembling the carbon skeleton |
| NOESY | Through-space ¹H-¹H correlations, for stereochemical assignment |
Advanced NMR for Conformational Analysis
Advanced NMR techniques can be employed to study the conformational preferences of this compound in solution. nih.gov The rotational freedom around the single bonds in the molecule means it can exist as a mixture of different conformers. nih.gov By analyzing the vicinal proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra, it is possible to determine the relative populations of different conformers, such as anti and gauche arrangements. nih.gov This type of analysis provides valuable insight into the three-dimensional structure and flexibility of the molecule in different solvent environments. mdpi.com
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, both high-resolution and tandem mass spectrometry would provide critical data.
High-resolution mass spectrometry is essential for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition.
Theoretical Accurate Mass: The molecular formula for this compound is C₈H₁₄O₂. Using the exact masses of the most abundant isotopes (¹²C = 12.0000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. This high-precision measurement is crucial for distinguishing it from other compounds with the same nominal mass. An accurate mass measurement by HRMS would confirm the elemental formula C₈H₁₄O₂. docbrown.info
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Nominal Mass | 142 amu |
| Monoisotopic Mass | 142.0994 u |
| Ion Species (Positive Mode) | [M+H]⁺, [M+Na]⁺ |
| Ion Species (Negative Mode) | [M-H]⁻ |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion, [M]⁺, or a protonated molecule, [M+H]⁺) to generate a unique fragmentation pattern. This pattern serves as a structural fingerprint, confirming the identity of the compound and aiding in the identification of its metabolites. cas.cn
For this compound, fragmentation would be expected to occur at the bonds adjacent to the carbonyl group and the vinyl group. libretexts.orgdocbrown.info Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), the hydroxyl group (•OH), and the entire carboxyl group (•COOH). libretexts.org
Predicted Fragmentation Pattern: In an MS/MS experiment, the precursor ion [C₈H₁₄O₂]⁺ (m/z 142.1) would likely undergo the following characteristic cleavages:
Loss of the hydroxyl radical (•OH): A peak at m/z 125.1, corresponding to the [M-OH]⁺ fragment. This is a common fragmentation for carboxylic acids. docbrown.info
Loss of the carboxyl group (•COOH): A peak at m/z 97.1, corresponding to the [M-COOH]⁺ fragment. This indicates the cleavage of the C-C bond adjacent to the carboxyl function. libretexts.org
McLafferty Rearrangement: Carboxylic acids can undergo a characteristic rearrangement, which for this compound would lead to a prominent fragment ion. This is a common fragmentation pathway for carboxylic acids. docbrown.info
Cleavage at the allyl position: The bond adjacent to the vinyl group is susceptible to cleavage, which would yield further characteristic fragments.
These fragmentation patterns are vital for distinguishing this compound from its isomers, such as (E)-3-hexenoic acid, and for identifying it in complex biological matrices during metabolite studies. nist.govnih.gov
Table 2: Predicted MS/MS Fragmentation of this compound ([C₈H₁₄O₂]⁺)
| Precursor m/z | Predicted Fragment m/z | Predicted Neutral Loss |
| 142.1 | 125.1 | •OH (17.0) |
| 142.1 | 97.1 | •COOH (45.0) |
| 142.1 | Varies | H₂O (18.0) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. wiley.com These methods are complementary and are based on the principle that molecular bonds vibrate at specific, characteristic frequencies. nih.govacs.org
For this compound, the key functional groups are the carboxylic acid group (-COOH) and the vinyl group (-CH=CH₂).
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands. masterorganicchemistry.com
O-H Stretch: A very broad and strong absorption band is anticipated in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer. libretexts.orgchemguide.co.uk
C=O Stretch: A sharp, intense peak is expected around 1700-1725 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration. libretexts.orgchemguide.co.uk
C=C Stretch: A medium intensity peak is predicted in the region of 1640-1680 cm⁻¹ due to the stretching of the carbon-carbon double bond in the vinyl group.
=C-H Bending: Out-of-plane bending vibrations for the vinyl group are expected to produce strong bands in the 910-990 cm⁻¹ region. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, other functional groups will be prominent. rsc.org
C=C Stretch: The carbon-carbon double bond of the vinyl group is expected to produce a strong and sharp signal in the Raman spectrum, typically around 1640-1680 cm⁻¹. This is often a more prominent feature in Raman than in IR for non-polar bonds.
C=O Stretch: The carbonyl stretch will also be visible but may be weaker than in the IR spectrum.
The combination of IR and Raman spectroscopy provides a comprehensive profile of the functional groups within this compound, allowing for its unambiguous identification and characterization. nih.gov
Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Weak | Broad, Strong (IR) |
| Carbonyl | C=O Stretch | 1700-1725 | 1700-1725 | Strong (IR) |
| Vinyl | C=C Stretch | 1640-1680 | 1640-1680 | Medium (IR), Strong (Raman) |
| Vinyl | =C-H Bending | 910-990 | Weak | Strong (IR) |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium | Medium |
Biological and Biochemical Activities of 3 Ethenylhexanoic Acid and Its Analogs
Investigation of Molecular Mechanisms of Action in In Vitro Systems
The molecular interactions of 3-ethenylhexanoic acid and its structural analogs are critical to understanding their biological effects. In vitro studies provide a controlled environment to dissect these mechanisms at the molecular and cellular levels.
The modulation of enzyme activity is a key mechanism through which small molecules can exert biological effects. In the context of this compound and its analogs, their structural similarities to endogenous fatty acids suggest potential interactions with enzymes involved in fatty acid metabolism and other pathways.
Kinetic studies are essential to characterize the nature of enzyme inhibition, including determining whether it is competitive, non-competitive, or uncompetitive. For instance, studies on various organic acids have demonstrated their inhibitory effects on enzymes like tyrosinase. nih.gov The degree of inhibition can be quantified by the IC₅₀ value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. nih.gov The inhibition kinetics of an enzyme can be influenced by the concentration of both the substrate and the inhibitor. nih.gov For example, in competitive inhibition, an increase in substrate concentration can overcome the inhibitory effect, leading to a higher apparent IC₅₀ value. nih.gov
Mathematical models, such as the modified Monod model, can be employed to describe the complex kinetics of microbial growth and product formation, taking into account substrate and product inhibition. researchgate.netcityu.edu.hk These models are crucial for optimizing fermentation processes for the production of valuable organic acids. researchgate.netnih.gov For example, studies on Yarrowia lipolytica have shown that acetic acid can be a potent inhibitor in the fermentation of succinic acid. researchgate.net Similarly, in Actinobacillus succinogenes, the accumulation of end-products like formate (B1220265) can significantly inhibit cell growth and succinic acid production. manchester.ac.uk
The following table summarizes the inhibitory effects of various organic acids on different microorganisms, highlighting the critical concentrations that impact fermentation processes.
| Microorganism | Inhibitory Compound | Critical Concentration (g/L) | Effect |
| Yarrowia lipolytica | Acetic Acid | 57.9 | Inhibits succinic acid fermentation researchgate.net |
| Actinobacillus succinogenes | Formate | 16 | Inhibits cell growth manchester.ac.uk |
| Actinobacillus succinogenes | Acetate | 46 | Inhibits cell growth manchester.ac.uk |
| Actinobacillus succinogenes | Ethanol | 42 | Inhibits cell growth manchester.ac.uk |
| Actinobacillus succinogenes | Pyruvate | 74 | Inhibits cell growth manchester.ac.uk |
| Actinobacillus succinogenes | Succinate | 104 | Inhibits cell growth manchester.ac.uk |
The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology and toxicology. For this compound and its analogs, their potential to bind to various receptors could trigger a range of cellular responses.
The discovery of novel ligands for specific receptors often involves screening libraries of compounds and then optimizing their structure to improve binding affinity and selectivity. nih.gov For instance, the identification of a novel selective estrogen receptor downregulator (SERD) involved a directed screen that led to the discovery of the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif as a promising ligand for the estrogen receptor. nih.gov
Computational methods, such as molecular docking, are valuable tools for predicting the binding modes of ligands to their target receptors and for understanding the molecular basis of their interactions. rsc.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and specificity. rsc.org For example, docking studies of retinoic acid analogues with retinoic acid receptors (RARs) have provided insights into their differential binding affinities and biological activities. rsc.org
The gamma-aminobutyric acid type A (GABA-A) receptor is a well-studied target for various drugs, and understanding ligand interactions with its different subunits is crucial for developing selective modulators. mdpi.comnih.gov Photoaffinity labeling has been used to identify binding sites for compounds like propofol (B549288) on GABA-A receptors. nih.gov
The following table provides examples of ligands and their target receptors, illustrating the diversity of ligand-receptor interactions.
| Ligand | Target Receptor | Type of Interaction |
| (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid (AZD9496) | Estrogen Receptor | Downregulator and Antagonist nih.gov |
| All-trans-retinoic acid (ATRA) | Retinoic Acid Receptors (RARα, β, γ) | Agonist rsc.org |
| EC23 | Retinoic Acid Receptors (RARs) | Pan-agonist rsc.org |
| EC19 | Retinoic Acid Receptor β (RARβ) | Specific Agonist rsc.org |
| Propofol | GABA-A Receptor | Positive Allosteric Modulator nih.gov |
| Imidazodiazepines | GABA-A Receptor Subtypes (e.g., α5) | Positive Allosteric Modulators mdpi.com |
Cellular signaling pathways are complex networks that regulate a wide array of cellular processes, including growth, proliferation, and apoptosis. nih.gov The perturbation of these pathways by small molecules can have profound effects on cell fate.
Key signaling pathways that are often dysregulated in diseases like cancer include the NF-κB, Akt, MAPK, and Wnt pathways. nih.govnih.gov Natural products and their synthetic analogs have been shown to target multiple signaling pathways, making them attractive candidates for therapeutic development. nih.gov For instance, curcumin (B1669340) and its analog, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), have been reported to target the Akt signaling pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis. nih.gov
The mitogen-activated protein kinase (MAPK) cascade is a critical pathway that relays extracellular signals to the intracellular machinery, and its dysregulation is implicated in various cancers. nih.gov Similarly, the Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. nih.gov
Understanding how compounds like this compound and its analogs might perturb these intricate signaling networks is an active area of research. Their effects could be mediated through direct interactions with signaling proteins or indirectly by modulating the activity of upstream regulators.
Antimicrobial and Antifungal Potency and Associated Modes of Action
Fatty acids and their derivatives have long been recognized for their antimicrobial properties. nih.gov Their ability to combat a broad spectrum of pathogens, including multidrug-resistant bacteria, makes them a promising area of research for the development of new antimicrobial agents. nih.gov
The antimicrobial activity of fatty acids is influenced by their chemical structure, such as chain length and the presence of unsaturation. nih.gov For example, unsaturated fatty acids have demonstrated significant inhibitory activity against various pathogenic bacteria. nih.gov The mechanisms of action are diverse and can include disruption of the cell membrane, inhibition of essential enzymes, and interference with cellular energy production.
Some studies have reported the synthesis of novel compounds incorporating fatty acid-like structures that exhibit antimicrobial activity. For instance, new derivatives of 7-aminocephalosporanic acid containing an arylideneamino-1,3,4-thiadiazole moiety have shown moderate activity against both Gram-positive and Gram-negative bacteria. mdpi.com The presence of a disulfide bond in these structures appeared to enhance their potency. mdpi.com Similarly, amphiphiles based on indolyl-3-carboxylic acids and L-lysine have demonstrated antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net
The antifungal activity of various compounds is also an area of significant interest. For example, echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a crucial component of the fungal cell wall, leading to osmotic instability and cell death. nih.govnih.gov Other antifungal agents, such as azoles, target the fungal cytochrome P450 enzyme system. nih.gov The development of novel antifungal agents often involves modifying existing structures to improve efficacy and overcome resistance. nih.gov
The following table provides examples of compounds with antimicrobial or antifungal activity and their reported mechanisms of action.
| Compound/Compound Class | Target Organism(s) | Mechanism of Action |
| Unsaturated Fatty Acids | Bacteria | Cell membrane disruption, enzyme inhibition nih.gov |
| Arylideneamino-1,3,4-thiadiazole-(thio/dithio)-acetamido Cephalosporanic Acids | Staphylococcus aureus, Escherichia coli | Not fully elucidated, but structure includes a β-lactam ring mdpi.com |
| Amphiphiles based on indolyl-3-carboxylic acids and L-lysine | Staphylococcus aureus, Staphylococcus epidermidis | Inhibition of tryptophanyl-tRNA synthetase researchgate.net |
| Echinocandins | Fungi | Inhibition of β-(1,3)-D-glucan synthase nih.govnih.gov |
| Azoles | Fungi | Inhibition of fungal cytochrome P450 nih.gov |
| Carvacrol and Thymol | Bacteria (e.g., S. aureus) | Disruption of cell membrane mdpi.com |
Role as a Semiochemical or Pheromone in Ecological Interactions
Semiochemicals are chemical signals that mediate interactions between organisms. Pheromones are a class of semiochemicals that are used for communication between individuals of the same species.
Certain fatty acids and their derivatives have been identified as having chemoattractant properties, playing a role in the chemical communication systems of various organisms. For example, 3-hydroxyhexanoic acid has been identified as a semiochemical used by certain species of ants. pherobase.com It acts as a pheromone in Atta laevigata and Atta sexdens. pherobase.com
In honey bees (Apis mellifera), oleic acid, a common fatty acid, acts as a "death pheromone," triggering hygienic behavior where worker bees remove dead or diseased brood from the hive. nih.gov This response is enhanced when oleic acid is in a blend with another volatile compound, β-ocimene. nih.gov This suggests a complex interplay of chemical cues in eliciting specific behaviors. The odorants are strong ligands for specific odorant binding proteins (OBP16 and OBP18) associated with hygienic behavior. nih.gov
The study of such chemical communication systems provides valuable insights into the ecological roles of fatty acids and their derivatives beyond their primary metabolic functions.
Repellent Activities
There is no scientific literature available that has investigated or reported on the repellent activities of this compound or its analogs against any organism.
Immunomodulatory Effects on Cellular Models
Scientific studies on the immunomodulatory effects of this compound are not present in the available literature. Research into how this compound might influence cellular models of the immune system has not been published.
Cytokine Production Modulation
There are no research findings that describe the effect of this compound on the production of cytokines by immune cells.
Phagocytic Activity Assessment
No studies have been published that assess the impact of this compound on the phagocytic activity of immune cells such as macrophages or neutrophils.
Antioxidant Activity and Redox Homeostasis Regulation
The antioxidant potential of this compound has not been evaluated in any published scientific studies.
Radical Scavenging Assays
There is no data from radical scavenging assays, such as DPPH or ABTS, to quantify the direct antioxidant activity of this compound.
Modulation of Endogenous Antioxidant Systems
Research on whether this compound can modulate the body's own antioxidant enzymes and systems to regulate redox homeostasis is not available in the current scientific literature.
Potential Academic and Industrial Applications of 3 Ethenylhexanoic Acid
Utility as a Chiral Building Block in Complex Organic Synthesis
The demand for enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the physiological effects of a molecule are often dictated by its specific stereochemistry. enamine.net Chiral building blocks, such as 3-ethenylhexanoic acid, are therefore invaluable starting materials for the asymmetric synthesis of complex bioactive molecules. enamine.netnih.gov The presence of a stereocenter at the third carbon and a reactive vinyl group provides a scaffold for constructing intricate molecular architectures with high stereocontrol.
The synthesis of complex natural products, including terpenes and steroids, often relies on the use of readily available chiral synthons. nih.govresearchgate.net this compound and its derivatives can serve a similar purpose, enabling the efficient construction of stereochemically defined molecules. For instance, the vinyl group can be readily transformed into other functional groups, such as acetyl, epoxy, or formyl groups, through established chemical methods like iodination followed by reaction with appropriate nucleophiles. nih.gov This versatility allows for the introduction of diverse functionalities, expanding the range of accessible target molecules.
The principles of asymmetric synthesis, which are crucial for producing enantiomerically pure drugs, can be applied to reactions involving this compound. nih.gov By employing chiral catalysts or auxiliaries, chemists can control the stereochemical outcome of reactions at the vinyl group or other positions on the molecule, leading to the desired enantiomer in high purity. researchgate.net
Table 1: Examples of Synthetic Transformations Utilizing Chiral Building Blocks
| Starting Material Class | Key Transformation | Resulting Functional Group | Potential Application |
| Chiral vinyl compounds | Asymmetric dihydroxylation | Diol | Synthesis of polyketides |
| Chiral vinyl compounds | Asymmetric epoxidation | Epoxide | Synthesis of bioactive natural products |
| Chiral carboxylic acids | Curtius rearrangement | Amine | Synthesis of chiral amines and amino acids |
| Chiral building blocks | Heck reaction | Substituted alkene | Carbon-carbon bond formation in complex molecules |
This table provides illustrative examples of how chiral building blocks with functionalities similar to this compound are used in organic synthesis.
Development as a Biochemical Probe for Metabolic Pathway Studies
Understanding the intricate network of metabolic pathways is fundamental to biology and medicine. Branched-chain fatty acids (BCFAs) play important roles in various biological processes, and studying their metabolism can provide insights into cellular function and disease. nih.govfrontiersin.org this compound, as a structurally unique BCFA, can be developed into a biochemical probe to investigate these pathways.
By isotopically labeling this compound (e.g., with ¹³C or ²H), researchers can trace its metabolic fate within cells or organisms. This approach allows for the identification of enzymes and intermediates involved in its degradation and transformation. The degradation of BCFAs often proceeds through β-oxidation, and the presence of a branch point can influence this process. nih.govproquest.com Studying the metabolism of this compound can therefore shed light on the specificity and mechanisms of the enzymes involved in BCFA catabolism.
Furthermore, modified versions of this compound, such as those with fluorescent tags or photoreactive groups, can be synthesized to serve as probes for identifying and characterizing proteins that bind to or metabolize BCFAs. These tools are invaluable for understanding the protein-metabolite interactions that govern metabolic regulation.
Applications in Materials Science for Biopolymer and Bio-lubricant Development
The growing demand for sustainable and environmentally friendly materials has spurred research into bio-based polymers and lubricants. Fatty acids and their derivatives are attractive renewable feedstocks for the synthesis of these materials. The unique structure of this compound, with its vinyl group, offers opportunities for its incorporation into novel biopolymers and bio-lubricants.
The vinyl group of this compound can participate in polymerization reactions, either through free-radical or transition-metal-catalyzed processes. This allows for its use as a monomer or co-monomer in the synthesis of polymers with tailored properties. The branched structure of the fatty acid can influence the physical properties of the resulting polymer, such as its glass transition temperature and crystallinity.
In the realm of bio-lubricants, the chemical modification of fatty acids is a common strategy to improve their performance characteristics. usda.gov The double bond in this compound can be epoxidized to form an oxirane ring, a reactive intermediate that can be further functionalized. researchgate.net For example, the ring-opening of epoxidized fatty acids can lead to the formation of polyols, which can serve as base oils for lubricants with enhanced lubricity and thermal stability.
Table 2: Potential Modifications of this compound for Materials Science Applications
| Modification | Resulting Product | Potential Application |
| Polymerization of the vinyl group | Poly(this compound) | Bioplastic |
| Epoxidation of the vinyl group | 3-(oxiran-2-yl)hexanoic acid | Intermediate for bio-lubricants and resins |
| Esterification of the carboxylic acid | Alkyl 3-ethenylhexanoate | Plasticizer, lubricant additive |
Role in Agricultural Pest Management Strategies (e.g., insect attractants/repellents)
The development of effective and environmentally benign pest management strategies is a critical challenge in modern agriculture. The use of semiochemicals, such as insect attractants and repellents, offers a targeted and sustainable approach to pest control. Fatty acids and their derivatives have been shown to exhibit both attractant and repellent activities against various insect species. nih.govnih.gov
For instance, certain fatty acids are components of insect pheromones or are released by host plants, acting as cues for insect behavior. youtube.com The specific structure of a fatty acid, including its chain length, degree of unsaturation, and branching, can significantly influence its activity as a semiochemical. While direct evidence for this compound's role in pest management is not yet established, its structural similarity to other biologically active fatty acids suggests it could be investigated for such properties. For example, some studies have shown that phenolic substances can act as antifeedants for certain insect pests. mdpi.com
Research in this area would involve behavioral bioassays to determine if this compound or its derivatives attract or repel specific agricultural pests. If found to be active, it could be incorporated into lures for trapping insects or used as a repellent to protect crops. The development of such tools would contribute to integrated pest management programs that reduce reliance on broad-spectrum insecticides.
Bioremediation Potential via Microbial Degradation of Related Compounds
The microbial degradation of organic pollutants is a cornerstone of bioremediation, an environmentally friendly approach to cleaning up contaminated sites. nih.govnih.govdntb.gov.ua Microorganisms possess a remarkable metabolic diversity that enables them to break down a wide range of compounds, including xenobiotics and complex natural products. researchgate.net
The degradation of branched-chain fatty acids by microbial communities is a well-documented process, particularly in anaerobic environments where it is a key step in the conversion of organic matter to methane. nih.govnih.gov Bacteria from the families Syntrophomonadaceae and Syntrophaceae are known to be involved in the anaerobic degradation of fatty acids. nih.gov The metabolic pathways for the breakdown of BCFAs often involve specialized enzymes that can handle the steric hindrance posed by the branch points. nih.govfrontiersin.org
While the direct microbial degradation of this compound has not been extensively studied, the existing knowledge of BCFA metabolism suggests that microorganisms capable of degrading this compound likely exist. researchgate.net The presence of the vinyl group might require specific enzymatic machinery for its saturation or transformation prior to or during the β-oxidation process. The study of microbial consortia from environments contaminated with related compounds could lead to the isolation of microorganisms with the ability to degrade this compound. researchgate.net Such organisms could be harnessed for the bioremediation of industrial waste streams or environmental spills containing this or structurally similar chemicals.
Q & A
Q. How can researchers design in vivo studies to evaluate the compound’s metabolic fate and pharmacokinetics?
- Methodological Answer : Radiolabeled ³H/¹⁴C isotopes enable tracking of absorption, distribution, metabolism, and excretion (ADME) profiles in model organisms. Microsampling techniques (e.g., capillary blood) paired with LC-MS/MS quantify plasma concentrations. Pharmacokinetic modeling (e.g., non-compartmental analysis) derives parameters like half-life (t½) and bioavailability .
Data Analysis and Validation
Q. What strategies mitigate bias when analyzing this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Multivariate analysis (e.g., partial least squares regression) correlates structural descriptors (e.g., logP, dipole moments) with bioactivity. Blind data processing and cross-validation (e.g., k-fold) reduce overfitting. Transparent reporting of outliers and confounding variables (e.g., solvent residues) is critical .
Q. How can researchers address gaps in the thermodynamic data for this compound?
- Methodological Answer : Calorimetric measurements (e.g., isothermal titration calorimetry) determine enthalpy (ΔH) and entropy (ΔS) changes during interactions (e.g., ligand binding). High-throughput screening under varied pressures/temperatures expands datasets. Collaborative data repositories (e.g., PubChem) ensure reproducibility .
Ethical and Reporting Standards
Q. What protocols ensure ethical compliance in toxicity testing of this compound?
- Methodological Answer : Follow OECD guidelines for acute toxicity assays (e.g., LD50 determination in rodents) with institutional animal care committee oversight. In vitro alternatives (e.g., 3D liver spheroid models) reduce ethical concerns. Full disclosure of adverse events in publications is mandatory .
Q. How should researchers document methodological limitations in studies involving this compound?
- Methodological Answer : Transparent reporting frameworks (e.g., ARRIVE guidelines) require explicit discussion of limitations, such as solvent interference in bioassays or instrumental detection thresholds. Supplementary materials should include raw data and uncertainty analyses (e.g., confidence intervals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
